Enhanced Lipophilicity (ΔXLogP3 = +0.3) of the 3-Methoxypropyl Derivative Versus the 2-Ethoxyethyl Analog
The computed XLogP3 value for N-(3-methoxypropyl)bicyclo[2.2.1]heptan-2-amine is 1.7 [1], while the direct structural analog 2-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine yields an XLogP3 of 1.4 [2]. This +0.3 log unit difference indicates a moderately higher lipophilicity that can translate into improved passive membrane permeation without pushing the compound into the high-logP range that risks poor solubility and metabolic clearance.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 2-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine: 1.4 |
| Quantified Difference | +0.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18 / 2024.11.20) |
Why This Matters
An XLogP3 difference of 0.3 log units can shift a compound's position within the Lipinski 'Rule of 5' space, influencing the selection of lead compounds for oral or CNS drug programs.
- [1] PubChem CID 2849477. Computed XLogP3 for N-(3-methoxypropyl)bicyclo[2.2.1]heptan-2-amine. National Center for Biotechnology Information. View Source
- [2] PubChem CID 65019718. Computed XLogP3 for 2-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine. National Center for Biotechnology Information. View Source
